5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one
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Overview
Description
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one is a flavonoid compound known for its diverse biological activities. This compound is characterized by the presence of hydroxyl groups at positions 5 and 7 on the chromen-4-one ring and a hydroxystyryl group at position 2. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. The reaction is catalyzed by a base such as sodium hydroxide in an ethanol-water mixture. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antioxidant properties, protecting cells from oxidative stress.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Potential use in the development of natural antioxidants for food preservation.
Mechanism of Action
The biological effects of 5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one are primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing cellular damage. Additionally, it modulates various signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
Uniqueness
5,7-Dihydroxy-2-(4-hydroxystyryl)-4H-chromen-4-one is unique due to the presence of the hydroxystyryl group, which enhances its antioxidant and anti-inflammatory properties compared to other similar flavonoids. This structural feature contributes to its higher efficacy in scavenging free radicals and modulating biological pathways.
Properties
Molecular Formula |
C17H12O5 |
---|---|
Molecular Weight |
296.27 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H12O5/c18-11-4-1-10(2-5-11)3-6-13-9-15(21)17-14(20)7-12(19)8-16(17)22-13/h1-9,18-20H/b6-3+ |
InChI Key |
HPAKNHWXZDQHSL-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=O)C3=C(C=C(C=C3O2)O)O)O |
Origin of Product |
United States |
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